4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline
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Overview
Description
Synthesis Analysis
The synthesis of related chloroquinoline derivatives involves several steps, including the treatment of chloroquinoline with phenylhydrazine to yield Schiff's bases, followed by reactions with thioglycollic acid under catalytic conditions to produce novel compounds with antimicrobial activities (Shastri, 2013). Another approach involves Suzuki–Miyaura cross-coupling of 4-chloroquinoline derivatives with arylboronic acids under anhydrous conditions, demonstrating the stability of the tosyl group during the coupling process (Heiskanen & Hormi, 2009).
Molecular Structure Analysis
Structural investigations of chloroquinoline derivatives reveal intricate details about their crystal and molecular structures. For instance, studies have shown various chloroquinoline derivatives crystallizing in different space groups, with the molecular shape of the molecules being unaffected by substitution patterns. These findings highlight the importance of intermolecular interactions, including weak C–H···Cl hydrogen bonds and π···π stacking interactions, in determining the packing of quinolinocyclohept[b]indoles (Yamuna et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving chloroquinoline derivatives are diverse and lead to the synthesis of a wide range of compounds with significant properties. For example, the reaction of chloroquinoline with p-toluidine yields dibenzonaphthyridine derivatives, demonstrating the versatility of chloroquinoline in synthetic chemistry (Manoj & Prasad, 2009). Additionally, chloroquinoline derivatives have been synthesized and evaluated for their antioxidant and CT-DNA binding activities, highlighting their potential as antioxidant and anti-diabetic agents (Murugavel et al., 2017).
Physical Properties Analysis
The physical properties of chloroquinoline derivatives, such as their crystal structures, have been thoroughly investigated. Studies on compounds like 1-(2-chloro-4-phenylquinolin-3-yl)ethanone reveal their structural and vibrational characteristics, providing insights into their stability and potential applications (Murugavel et al., 2016).
Chemical Properties Analysis
The chemical properties of chloroquinoline derivatives are influenced by their molecular structures and reaction conditions. For instance, the synthesis of biquinoline compounds under microwave irradiation showcases the efficiency and rapidity of this method, producing compounds with potential antimicrobial activity (Nirmal et al., 2009). Furthermore, the facile synthesis of 4-phenylquinolin-2(1H)-one derivatives from N-acyl-o-aminobenzophenones highlights the reactivity and versatility of chloroquinoline derivatives in producing a range of biologically active compounds (Park & Lee, 2004).
Scientific Research Applications
Antimalarial Activity
4-Aminoquinolines, such as chloroquine and amodiaquine, are well-documented for their antimalarial efficacy. These compounds inhibit hemozoin formation, a process critical to the survival of Plasmodium parasites. Studies have shown that the efficacy and resistance profiles of these drugs are closely tied to their structural features and interactions with the parasite's biology (Duraisingh et al., 1997). Modifying the core structure of 4-aminoquinolines can influence their activity against drug-resistant strains, suggesting that derivatives such as 4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline could be investigated for similar purposes.
Antiviral Applications
The antiviral properties of 4-aminoquinolines have been explored, particularly in the context of COVID-19. Hydroxychloroquine, a derivative of chloroquine, has been studied for its potential to reduce viral load in SARS-CoV-2 infections. Although clinical trials have shown mixed results, these studies highlight the interest in quinoline derivatives for treating viral infections beyond malaria (Gautret et al., 2020). This opens the possibility for evaluating 4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline in antiviral research, given its structural similarity to known antiviral quinolines.
Drug Safety and Metabolism
Understanding the safety profile and metabolic pathways of 4-aminoquinolines is crucial for their clinical application. Studies have delved into the pharmacokinetics, potential toxicities, and interactions of these compounds with human biological systems (Nevin, 2012). By extension, research on 4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline could benefit from a similar approach to ensure its safe and effective use, should it possess biological activity of interest.
Safety And Hazards
- Hazard Classification:
- Corrosive to metals
- Skin and eye damage
- Respiratory system toxicity
- Precautionary Measures:
- Avoid inhalation and skin contact
- Use protective gear
- Store in a well-ventilated area
- Dispose of properly
Future Directions
- Further research is needed to explore the compound’s potential applications, biological activity, and safety profile.
Remember that this analysis is based on available information, and additional research may yield more insights. If you have any specific questions or need further details, feel free to ask! 🧪🔬
properties
IUPAC Name |
4a-chloro-2-(4-methylphenyl)sulfonyl-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO2S/c1-17-10-12-19(13-11-17)27(25,26)24-16-15-22(23)14-6-5-9-20(22)21(24)18-7-3-2-4-8-18/h2-4,7-8,10-13,20-21H,5-6,9,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOPKOJZKXANGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4a-Chloro-1-phenyl-2-tosyldecahydroisoquinoline |
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